molecular formula C5H10ClN3O B12433212 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride

Cat. No.: B12433212
M. Wt: 163.60 g/mol
InChI Key: OPAMVCCXSYMVJP-UHFFFAOYSA-N
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Description

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride ( 2060024-76-0) is a chemical compound with the molecular formula C5H10ClN3O and a molecular weight of 163.60 g/mol . This compound belongs to the pyrazolone class, a significant group of five-membered heterocyclic lactams known for their diverse biological activities and wide range of applications in medicinal chemistry and drug discovery research . Pyrazolone derivatives are recognized as potent medicinal scaffolds and are extensively investigated for their broad spectrum of pharmacological properties . These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antibacterial, antifungal, anticancer, antioxidant, antitubercular, analgesic, and antipyretic effects . Notable pyrazolone-based drugs such as antipyrine, metamizole, and edaravone highlight the therapeutic potential of this chemical nucleus . The 3-pyrazolone structure, which includes this compound, is particularly dominant and valued in pharmaceutical research for its bioactivity . This compound is supplied as a hydrochloride salt, which typically enhances stability and solubility for research applications. It is intended for use in chemical synthesis, serving as a key intermediate or building block for the development of more complex heterocyclic molecules with potential biological activity . Researchers utilize this chemical in the exploration of new therapeutic agents and the study of structure-activity relationships (SAR). For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and disposal information.

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

4-amino-2-ethyl-1H-pyrazol-3-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-2-8-5(9)4(6)3-7-8;/h3,7H,2,6H2,1H3;1H

InChI Key

OPAMVCCXSYMVJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN1)N.Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

The most common route involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 2-ethylacetoacetate reacts with hydrazine hydrate in ethanol under reflux to form the pyrazolinone core. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (78–80°C)
  • Catalyst : Triethylamine or NaOH
  • Yield : 70–85%

Mechanism :

  • Hydrazine attacks the β-keto ester’s ketone group.
  • Cyclization forms the 2,3-dihydro-1H-pyrazol-3-one scaffold.
  • Ethyl and amine substituents are introduced via the starting β-keto ester or post-cyclization functionalization.

Introduction of the Amino Group

Nitration-Reduction Strategy

After forming the pyrazolinone ring, the amino group is introduced via nitration followed by reduction:

  • Nitration : Treat the pyrazolinone with nitric acid/sulfuric acid at 0–5°C to install a nitro group at position 4.
  • Reduction : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to reduce the nitro group to an amine.

Example :

  • Starting material: 2-Ethyl-2,3-dihydro-1H-pyrazol-3-one
  • Nitration: HNO₃/H₂SO₄, 0°C → 4-Nitro derivative (yield: 65%)
  • Reduction: H₂ (1 atm), 10% Pd/C, ethanol → 4-Amino product (yield: 80%)

Direct Amination via Pinner Reaction

Ethyl cyanoacetate derivatives undergo Pinner reaction to form carboxyimidate salts, which react with hydrazine to yield 4-aminopyrazolones.

Procedure :

  • Pinner Reaction : Ethyl α-ethyl cyanoacetate is treated with HCl/EtOH to form the imidate intermediate.
  • Cyclization : React the imidate with hydrazine hydrate in ethanol under reflux.

Advantages :

  • Avoids nitration/reduction steps.
  • Higher regioselectivity for the 4-amino position.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

  • Dissolve 4-amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one in anhydrous ethanol.
  • Add concentrated HCl dropwise at 0°C.
  • Precipitate the hydrochloride salt, filter, and recrystallize from ethanol/ether.

Characterization :

  • Melting Point : 178–180°C
  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.70 (q, 2H, CH₂CH₃), 3.45 (dd, 2H, pyrazoline CH₂), 5.10 (s, 1H, NH₂), 10.80 (s, 1H, NH).

Alternative Methods

Microwave-Assisted Synthesis

A one-pot microwave method accelerates cyclocondensation:

  • Conditions : Ethanol, NH₄OAc, 100°C, 15 min.
  • Yield : 75% (vs. 65% for conventional heating).

Halogenation-Amination

Patent WO2004011453A2 describes halogenation of dihydropyrazoles followed by nucleophilic amination:

  • React 3-chloro-2-ethyl-2,3-dihydro-1H-pyrazol-3-one with NH₃ in THF.
  • Isolate the amine and treat with HCl.

Optimization and Challenges

Regioselectivity

Regioselective amination at position 4 is challenging. Using bulky substituents (e.g., tert-butyl) on the β-keto ester improves selectivity.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) is required to isolate the pure hydrochloride.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 70–85 >95 Scalable, uses inexpensive reagents
Pinner Reaction 80–90 >98 Direct amination, fewer steps
Microwave 75 95 Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-amino-pyrazoles, including 4-amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride, exhibit significant antimicrobial properties. In a study evaluating various aminopyrazole derivatives against bacterial strains such as Bacillus subtilis, Streptococcus pneumoniae, and Escherichia coli, certain compounds showed inhibition zones greater than 15 mm, indicating strong antibacterial activity .

Anticancer Properties

The pyrazole scaffold is known for its anticancer potential. Compounds derived from 4-amino-pyrazoles have been tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one derivative demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells . This suggests that modifications to the pyrazole structure can enhance anticancer efficacy.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 4-amino-pyrazoles. These compounds have shown good potential in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The introduction of specific substituents at different positions on the pyrazole ring significantly influences their antioxidant activity.

Synthesis and Derivatives

The synthesis of 4-amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride can be achieved through various methods. One notable approach involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions to form the pyrazole ring .

Case Studies on Derivatives

Several studies have explored the synthesis of derivatives of this compound for enhanced pharmacological activity:

  • Anticonvulsant Activity : Some derivatives were synthesized as intermediates in developing anticonvulsant agents. However, these compounds exhibited poor activity in standard seizure models .
  • Keratin Dyeing Applications : The application of 4-amino-pyrazoles in keratin dyeing has been patented, showcasing their utility in industrial processes .
  • Neuroprotective Effects : Investigations into neuroprotective properties have been conducted, although results varied across different analogs .

Summary of Applications

Application AreaDescription
Antimicrobial Effective against various bacterial and fungal strains; significant inhibition observed.
Anticancer Demonstrated growth inhibition in multiple cancer cell lines; structure-dependent efficacy.
Antioxidant Exhibits potential to reduce oxidative stress; effectiveness varies with substituent modifications.
Industrial Use Utilized in keratin dyeing processes; highlights versatility beyond pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Solubility: The hydrochloride salt form (e.g., 4-amino-2-ethyl derivative) improves aqueous solubility compared to non-salt analogues like the 1-methyl-2-phenyl derivative .
  • Steric Effects : Bulky substituents (e.g., phenyl, isopropyl) reduce reactivity in nucleophilic substitutions or cyclization reactions .
  • Hydrogen Bonding: The amino group at position 4 facilitates hydrogen bonding, critical for crystal packing and stability. This is less pronounced in non-amino derivatives .

Stability and Reactivity

  • Hydrochloride Salts: The hydrochloride form of 4-amino-2-ethyl-pyrazol-3-one exhibits higher thermal stability (decomposition >200°C) compared to non-salt forms, as ionic interactions mitigate thermal degradation .
  • Synthetic Utility: The 4-amino group in the reference compound enables facile functionalization, such as coupling with coumarin derivatives to form pyrimidinone hybrids (e.g., compound 4i in ). In contrast, 5-phenyl-substituted analogues show lower reactivity due to steric hindrance .

Crystallographic Behavior

Hydrogen-bonding patterns in pyrazolone hydrochlorides often form R₂²(8) graph sets (per Etter’s rules), stabilizing crystal lattices. For example, the 4-amino-2-ethyl derivative likely adopts a layered structure via N–H···Cl interactions, whereas non-salt derivatives (e.g., 1-methyl-2-phenyl) exhibit weaker van der Waals packing .

Biological Activity

4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride (CAS No. 2060024-76-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is C5H10ClN3OC_5H_{10}ClN_3O with a molecular weight of approximately 163.60 g/mol. The compound features a pyrazole ring that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)

In vitro assays have shown that certain pyrazole derivatives exhibit significant antiproliferative effects on these cell lines, with IC50 values demonstrating their potency against cancer growth .

Cell LineIC50 Value (µM)Activity Level
HepG254.25Moderate Inhibition
HeLa38.44Moderate Inhibition
MDA-MB-231Not specifiedSignificant Inhibition

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In particular, derivatives of pyrazoles have shown efficacy in reducing inflammation in models of neuroinflammation. For instance, studies indicated that certain pyrazole analogs could influence LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity .

Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives excel. The introduction of specific substituents on the pyrazole ring can enhance the antioxidant capabilities of these compounds. For example, modifications at the N1 position have been correlated with increased antioxidant activity .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with specific substitutions displayed enhanced activity against breast and liver cancers, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Anti-inflammatory Mechanism : Another investigation focused on the mechanism by which pyrazole derivatives exert anti-inflammatory effects. It was found that these compounds can modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can synthetic routes for 4-Amino-2-ethyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride be optimized to minimize impurities?

  • Methodological Answer : Employ multi-step purification protocols, including recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and column chromatography with silica gel. Monitor intermediates via TLC and HPLC-UV (λ = 254 nm). Reference impurity profiles from structurally analogous compounds (e.g., Metamizole derivatives) to identify common byproducts, such as deaminated or alkylation side products .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d₆) to detect impurities ≤0.1%. Compare retention times and spectral data to certified reference standards (e.g., EP/BP impurity guidelines for pyrazol-3-one derivatives) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer. Refine structures via SHELXL, focusing on hydrogen bonding networks and torsion angles. Validate with CCDC deposition (e.g., referencing co-crystallization studies of similar pyrazol-3-ones) .

Q. What protocols are used to evaluate the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies (acidic/basic/oxidative conditions) followed by LC-MS analysis. For example, dissolve the compound in pH 6.5 ammonium acetate buffer (15.4 g/L) and monitor degradation kinetics at 40°C over 72 hours. Identify hydrolytic or oxidative products via high-resolution mass spectrometry .

Q. How can solubility be quantified in aqueous and organic solvents?

  • Methodological Answer : Use the shake-flask method with UV-Vis quantification (λmax = 280 nm). Prepare saturated solutions in buffered systems (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO). Validate with nephelometry for low-solubility cases .

Advanced Research Questions

Q. How to resolve contradictions in impurity profiles arising from divergent synthetic pathways?

  • Methodological Answer : Cross-validate synthetic protocols using LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) to trace impurity origins. For instance, alkylation side reactions may produce N-ethyl vs. O-ethyl isomers, distinguishable via NOESY correlations .

Q. What methodologies elucidate hydrogen bonding patterns influencing crystal packing?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., R²₂(8) motifs). Use Mercury 4.0 to visualize interactions and calculate Hirshfeld surfaces, emphasizing O–H···N and N–H···Cl contacts observed in related pyrazol-3-one co-crystals .

Q. How can co-crystallization studies improve understanding of tautomeric equilibria?

  • Methodological Answer : Co-crystallize the compound with zwitterionic tautomers (e.g., 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-dihydro-pyrazol-3-one) and analyze via SCXRD. Compare electron density maps to distinguish tautomeric populations and quantify energy differences via DFT calculations (B3LYP/6-31G*) .

Q. What advanced refinement techniques address disorder in crystallographic data?

  • Methodological Answer : Use SHELXL’s PART and SUMP commands to model disordered ethyl or amino groups. Apply restraints to ADP similarity and torsion angles, referencing SHELX’s robust handling of small-molecule twinning and high-resolution data .

Q. How to investigate degradation mechanisms under photolytic stress?

  • Methodological Answer : Expose solid-state samples to UV light (λ = 365 nm) in a controlled chamber. Analyze degradation products via LC-QTOF-MS, identifying radical intermediates (e.g., chloro-substituted fragments) and proposing pathways via molecular orbital theory (e.g., Fukui indices) .

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